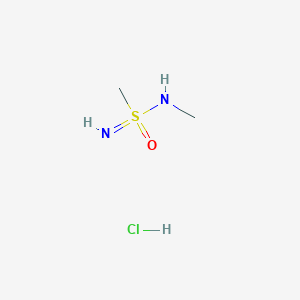![molecular formula C11H7BrN4 B2458879 3-{6-ブロモ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル}ピリジン CAS No. 943613-36-3](/img/structure/B2458879.png)
3-{6-ブロモ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル}ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine is a heterocyclic compound that features a triazolopyridine core with a bromine atom at the 6-position and a pyridine ring at the 3-position
科学的研究の応用
3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity as an inhibitor of specific enzymes or receptors.
Materials Science: The compound is used in the development of novel materials with specific electronic or photophysical properties.
Biological Studies: It is studied for its interactions with biological macromolecules and potential therapeutic effects.
作用機序
Target of Action
The primary targets of the compound “3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine” are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
It is known that the triazolopyridine ring, a structural fragment present in this compound, is found in a number of drugs .
Biochemical Pathways
Compounds with a similar triazolopyridine ring have been shown to have herbicidal, antifungal, neuroprotective, and antibacterial activity . This suggests that this compound may interact with multiple biochemical pathways.
Result of Action
Compounds with similar structures have been shown to have various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
It is known that triazolopyridines can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine typically involves the formation of the triazolopyridine core followed by bromination and subsequent coupling with pyridine. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free synthesis . The reaction conditions include the use of dry toluene as a solvent and heating at 140°C under microwave conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
化学反応の分析
Types of Reactions
3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The triazolopyridine core can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the triazolopyridine core.
類似化合物との比較
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
3-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored biological activities and material properties .
特性
IUPAC Name |
6-bromo-3-pyridin-3-yl-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4/c12-9-3-4-10-14-15-11(16(10)7-9)8-2-1-5-13-6-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMSVASTWWYZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C3N2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methyl-N-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)benzamide](/img/structure/B2458796.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B2458802.png)




![4-({4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methylpyrrolidin-2-one](/img/structure/B2458809.png)





![7-(indolin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2458816.png)
